N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine
CAS No.:
Cat. No.: VC16634025
Molecular Formula: C37H33F2N3O7
Molecular Weight: 669.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H33F2N3O7 |
|---|---|
| Molecular Weight | 669.7 g/mol |
| IUPAC Name | N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C37H33F2N3O7/c1-46-28-17-13-26(14-18-28)36(25-11-7-4-8-12-25,27-15-19-29(47-2)20-16-27)48-23-30-32(43)37(38,39)34(49-30)42-22-21-31(41-35(42)45)40-33(44)24-9-5-3-6-10-24/h3-22,30,32,34,43H,23H2,1-2H3,(H,40,41,44,45)/t30-,32?,34-/m1/s1 |
| Standard InChI Key | WTSBHVUMDHCRKO-FZBFKCKLSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C(C([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |
Introduction
Structural and Functional Characteristics of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 669.67 g/mol |
| CAS Number | 142808-43-3 |
| Storage Conditions | -20°C (powder), -80°C (in solvent) |
| Solubility | Soluble in anhydrous acetonitrile |
The DMT group’s lipophilic nature enhances solubility in organic solvents like acetonitrile, facilitating its use in solid-phase synthesis . The fluorine atoms increase the sugar’s electronegativity, altering the oligonucleotide’s conformational dynamics and duplex stability.
Synthesis and Derivative Formation
Synthesis of the Base Nucleoside
The parent compound, N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine, is synthesized through sequential protective group strategies. The cytosine base is first benzoylated to protect the N4 amine, followed by selective 5'-DMT protection. The 2',2'-difluoro modification is introduced via fluorination of the sugar moiety, often using diethylaminosulfur trifluoride (DAST) or similar agents .
Phosphoramidite Derivative for Oligonucleotide Synthesis
To enable automated solid-phase synthesis, the 3' hydroxyl of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine is converted into a phosphoramidite derivative. As detailed in , this involves:
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Dissolving the nucleoside (1 equiv.) in anhydrous acetonitrile.
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Adding ethylthiotetrazole (1.6 equiv.) as an activator and 2-cyanoethyl-bis-(N,N-diisopropyl)phosphoramidite (1.43 equiv.).
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Stirring at room temperature for 1 hour to yield N-Benzoyl-2-deoxy-5-O-DMT-2',2'-difluorocytidine 3-CE phosphoramidite (CAS: 142808-44-4) .
This phosphoramidite derivative, with a molecular weight of 869.89 g/mol (), is reactive under mild acidic conditions, allowing iterative coupling in oligonucleotide synthesizers .
Applications in Nucleic Acid Synthesis
Role of Protective Groups
The DMT group at the 5' position serves dual purposes:
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Protection: Prevents unwanted side reactions during chain elongation.
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Monitoring: The bright orange trityl cation released during DMT removal allows real-time monitoring of coupling efficiency via UV spectrophotometry .
The benzoyl group at N4 stabilizes the cytosine base against depurination, a common side reaction in acidic conditions.
Impact of 2',2'-Difluoro Modification
The 2',2'-difluoro substitution induces a C3'-endo sugar pucker, mimicking the conformation of RNA’s ribose. This enhances hybridization to RNA targets, making the compound valuable in antisense oligonucleotide (ASO) and small interfering RNA (siRNA) applications. Additionally, the electronegative fluorines improve nuclease resistance, extending oligonucleotide half-life in vivo .
Recent Advancements and Future Directions
Innovations in Fluorinated Nucleoside Chemistry
Recent efforts focus on optimizing the synthesis of 2',2'-difluoro nucleosides to reduce costs and improve yields. Advances in continuous-flow chemistry and catalytic fluorination methods are being explored to scale up production .
Therapeutic Applications
Oligonucleotides incorporating this modified nucleoside are under investigation for:
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